molecular formula C10H5N3O B11044555 1-Hydroxyindole-5,6-dicarbonitrile

1-Hydroxyindole-5,6-dicarbonitrile

Cat. No.: B11044555
M. Wt: 183.17 g/mol
InChI Key: JOFOWZYFDCLKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1H-indole-5,6-dicarbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1H-indole-5,6-dicarbonitrile can be synthesized through the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles. This method involves the nucleophilic substitution of the bromine atom in 4-bromo-5-nitrophthalonitrile with sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles . Another method includes the oxidation of 2,3-dihydroindoles, which are obtained by reducing the corresponding indoles .

Industrial Production Methods: While specific industrial production methods for 1-hydroxy-1H-indole-5,6-dicarbonitrile are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-1H-indole-5,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-hydroxy-1H-indole-5,6-dicarbonitrile exerts its effects involves interactions with various molecular targets. These interactions are often mediated through hydrogen bonding and Van der Waals forces. The compound’s unique structure allows it to participate in diverse biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

  • 2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitrile
  • 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-

Comparison: 1-Hydroxy-1H-indole-5,6-dicarbonitrile stands out due to its unique combination of hydroxyl and dicarbonitrile functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a valuable probe in biochemical studies .

Properties

Molecular Formula

C10H5N3O

Molecular Weight

183.17 g/mol

IUPAC Name

1-hydroxyindole-5,6-dicarbonitrile

InChI

InChI=1S/C10H5N3O/c11-5-8-3-7-1-2-13(14)10(7)4-9(8)6-12/h1-4,14H

InChI Key

JOFOWZYFDCLKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=C(C=C21)C#N)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.